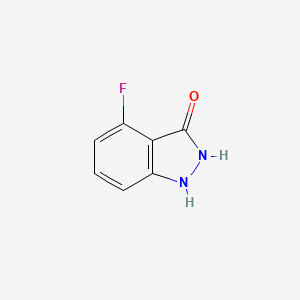

4-fluoro-1H-indazol-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWWMTIKWNMANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384605 | |

| Record name | 4-fluoro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683748-50-7 | |

| Record name | 4-fluoro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-fluoro-1H-indazol-3-ol from Fluorinated Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 4-fluoro-1H-indazol-3-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences from a readily available fluorinated aniline derivative, 2-amino-6-fluorobenzoic acid, and proceeds via a classical diazotization and intramolecular cyclization reaction. This document outlines the conceptual synthetic strategy, a detailed experimental protocol adapted from established literature methods, and the underlying reaction mechanism.

Introduction and Tautomerism

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is of particular interest for these reasons.

It is crucial to recognize that 1H-indazol-3-ols exist in a tautomeric equilibrium with their corresponding 1,2-dihydro-3H-indazol-3-one form. For the target molecule, this equilibrium is between this compound and 4-fluoro-1,2-dihydro-3H-indazol-3-one. Synthetic routes targeting indazolones are therefore directly applicable to the synthesis of indazol-3-ols, as the final product will likely be a mixture of both tautomers, with the predominant form depending on the solid-state or solution conditions.

Proposed Synthetic Pathway

The most direct and classical approach to synthesizing the this compound scaffold begins with a correspondingly substituted anthranilic acid. In this case, the logical starting material is 2-amino-6-fluorobenzoic acid , a commercially available fluorinated aniline derivative.

The synthesis involves a one-pot reaction sequence:

-

Diazotization: The primary aromatic amine of 2-amino-6-fluorobenzoic acid is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid).

-

Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization. The carboxylate group, while not directly participating as a nucleophile to form the indazolone ring in this specific mechanism, influences the electronic properties and stability of the intermediates. The cyclization effectively forms the pyrazole ring fused to the benzene core, yielding the target indazolone.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of related indazol-3-ones from anthranilic acid derivatives.

Reaction: Synthesis of 4-fluoro-1,2-dihydro-3H-indazol-3-one

Starting Material: 2-Amino-6-fluorobenzoic acid (CAS: 434-76-4) Reagents:

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Deionized Water

-

Activated Carbon (optional, for decolorization)

-

Sodium Bicarbonate (NaHCO₃, for neutralization)

Procedure:

-

Preparation of Starting Material Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol) in 100 mL of deionized water.

-

Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (e.g., 16.0 mL, ~194 mmol) to the stirred suspension. A fine, white precipitate of the amine hydrochloride salt may form.

-

Diazotization: Prepare a solution of sodium nitrite (e.g., 4.90 g, 71.0 mmol) in 20 mL of deionized water. Cool this solution in an ice bath. Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over a period of 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

-

Reaction and Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. A gradual change in the appearance of the solid may be observed as the diazonium salt forms and cyclizes.

-

Work-up: Slowly allow the reaction mixture to warm to room temperature. The resulting precipitate is the crude product. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification:

-

Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.

-

For further purification, the crude product can be recrystallized. A common solvent for indazolones is ethanol, water, or a mixture thereof. The crude solid can be dissolved in a hot, dilute aqueous solution of sodium bicarbonate, treated with activated carbon to remove colored impurities, filtered hot, and then re-precipitated by the addition of acid (e.g., acetic acid or dilute HCl).

-

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data

As this specific synthesis is a proposed adaptation, experimental data for this compound is not available from the literature search. However, we can present data for the analogous synthesis of the parent (unsubstituted) 1H-indazol-3-ol from 2-aminobenzoic acid to provide a benchmark for expected results.

| Product | Starting Material | Reagents | Reaction Conditions | Yield | Melting Point (°C) | Reference |

| 1H-Indazol-3-ol | 2-Aminobenzoic Acid | NaNO₂, HCl, H₂O | 0-5 °C, then warming to RT | Typically 60-80% | ~250 (decomposes) | General Procedure |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism: Diazotization, cyclization, and tautomerization.

Safety Considerations

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This procedure is designed to react the intermediate in situ without isolation, which is a significantly safer approach. However, the reaction should always be conducted behind a safety shield, and the temperature must be carefully controlled.

-

Reagents: Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizer and is toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Disclaimer: This document provides a proposed synthetic route and adapted protocol based on established chemical principles. It is intended for use by qualified researchers and scientists. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

Spectroscopic Analysis of 4-fluoro-1H-indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the indazole ring is crucial for its pharmacological profile, making unambiguous structural characterization a critical step in the synthesis and development of new chemical entities. Spectroscopic techniques such as NMR, FT-IR, and MS are the cornerstones of this characterization, providing detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds. This guide outlines the principles and methodologies for the spectroscopic analysis of the title compound and its analogues.

Spectroscopic Data Presentation

As of the date of this publication, specific, publicly accessible experimental NMR, IR, and MS data for "4-fluoro-1H-indazol-3-ol" has not been identified. To provide a relevant framework for researchers, we present the spectroscopic data for a structurally related compound, Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [1]. This data serves as a representative example of the spectroscopic signatures expected for fluoro-indazole derivatives.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.26 | dd | 8.9, 5.2 | 1H | Aromatic H |

| 7.58 | d | 8.9 | 2H | Aromatic H |

| 7.28–7.24 | m | 2H | Aromatic H | |

| 7.14 | td | 9.0, 2.2 | 1H | Aromatic H |

| 7.06 | d | 8.9 | 2H | Aromatic H |

| 4.06 | s | 3H | OCH₃ | |

| 3.89 | s | 3H | OCH₃ |

Table 2: ¹³C NMR Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 163.7 | C=O |

| 162.8 | C-F |

| 161.7 | C |

| 159.5 | C |

| 140.9 (d, J = 12.7 Hz) | C |

| 136.4 | C |

| 131.9 | C |

| 125.4 | CH |

| 123.9 (d, J = 10.9 Hz) | C |

| 121.0 | C |

| 114.8 | CH |

| 113.6 (d, J = 25.7 Hz) | CH |

| 96.6 (d, J = 26.9 Hz) | CH |

| 55.6 | OCH₃ |

| 52.2 | OCH₃ |

Table 3: ¹⁹F NMR Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (471 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| -112.4 |

FT-IR Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: FT-IR Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3080, 3051 | Aromatic C-H Stretch |

| 2948, 2846 | Aliphatic C-H Stretch |

| 1715 | C=O Stretch (Ester) |

| 1626, 1520, 1502 | Aromatic C=C Stretch |

| 1250 | C-O Stretch |

| 1199 | C-F Stretch |

Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 300.0910 | 300.0880 |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for novel indazole derivatives like this compound.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks for all spectra.

-

FT-IR Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

Procedure (using ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Acquire data over a mass range appropriate for the expected molecular weight.

-

Data Analysis:

-

Determine the accurate mass of the molecular ion peak.

-

Use the accurate mass and isotopic pattern to predict the elemental composition of the ion.

-

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.

Caption: Generalized workflows for NMR, FT-IR, and MS spectroscopic analyses.

Conclusion

While specific experimental data for this compound remains elusive in the surveyed literature, this guide provides the necessary framework for its characterization. The illustrative data from a related fluoro-indazole derivative offers valuable insight into the expected spectroscopic features. The detailed protocols for NMR, FT-IR, and MS provide researchers with robust methodologies for the structural verification of this and other novel indazole compounds, which is a fundamental requirement for advancing drug discovery and development programs.

References

A Technical Guide to the Crystal Structure Analysis of 4-fluoro-1H-indazol-3-ol

Disclaimer: As of the latest literature search, a solved crystal structure for 4-fluoro-1H-indazol-3-ol has not been deposited in publicly available crystallographic databases. This guide, therefore, presents a hypothetical crystal structure analysis based on crystallographic data from closely related indazole derivatives and established experimental protocols. The content herein is intended to serve as a comprehensive framework for researchers undertaking the crystallographic analysis of this compound.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects, have made them a focal point in medicinal chemistry and drug development.[1][3] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole motif, highlighting its importance as a "privileged scaffold".[4][5] The compound this compound, a fluorinated derivative, is of particular interest due to the potential of the fluorine substituent to modulate its physicochemical properties and biological interactions, such as π-π stacking and hydrogen bonding.[6]

Determining the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship (SAR). This knowledge can elucidate intermolecular interactions, inform the design of more potent and selective derivatives, and provide insights into its mechanism of action, potentially as a kinase inhibitor targeting signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[7][8]

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality crystals and accurate crystallographic data. The following sections outline the protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

The synthesis of indazole derivatives can be achieved through various established routes. A common method involves the cyclization of appropriately substituted hydrazines.

Protocol:

-

Starting Material: A potential starting material is 2-amino-6-fluorobenzoic acid.

-

Diazotization: The starting material is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

-

Reduction and Cyclization: The diazonium salt solution is then treated with a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), which facilitates the reduction of the diazo group and subsequent intramolecular cyclization to form the 1H-indazol-3-ol ring system.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound. The purity is confirmed by NMR and mass spectrometry.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[9] Various techniques should be explored to find the optimal conditions.

Protocol: Slow Evaporation

-

Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., ethyl acetate, methanol, or acetone) at room temperature to create a saturated or near-saturated solution.[10]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap, perforated with a few small holes, to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10]

Protocol: Vapor Diffusion

-

In a small, open inner vial, dissolve approximately 2-5 mg of the compound in 0.5 mL of a relatively volatile solvent in which it is soluble (e.g., methanol).[11]

-

Place this inner vial inside a larger, sealed outer vial (e.g., a beaker covered with a watch glass) containing a few milliliters of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the first solvent (e.g., diethyl ether).[11]

-

Over time, the vapor of the more volatile solvent from the inner vial will diffuse into the anti-solvent, and concurrently, the anti-solvent vapor will diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

X-ray Data Collection and Structure Refinement

Protocol:

-

Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source. Data are collected over a range of orientations by rotating the crystal.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions.

Data Presentation

The following tables summarize the hypothetical crystallographic data for this compound. These values are representative of a typical small organic molecule and are based on data from related structures.[12]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₇H₅FN₂O |

| Formula weight | 152.13 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 5.50 Å |

| b | 12.20 Å |

| c | 9.80 Å |

| α | 90° |

| β | 105.50° |

| γ | 90° |

| Volume | 633.0 ų |

| Z | 4 |

| Density (calculated) | 1.598 Mg/m³ |

| Absorption coefficient | 0.125 mm⁻¹ |

| F(000) | 312 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5400 |

| Independent reflections | 1450 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1450 / 0 / 101 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| F1 - C4 | 1.36 |

| O1 - C3 | 1.35 |

| N1 - N2 | 1.37 |

| N1 - C7a | 1.39 |

| N2 - C3 | 1.34 |

| C3 - C3a | 1.45 |

| C4 - C5 | 1.38 |

| Bond Angles | |

| C3a - C3 - N2 | 110.0 |

| O1 - C3 - N2 | 125.0 |

| C5 - C4 - F1 | 119.0 |

| C7a - N1 - N2 | 112.0 |

| C3 - N2 - N1 | 104.0 |

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential biological signaling pathway relevant to this compound.

Experimental Workflow

Caption: Experimental workflow for the crystal structure analysis.

Potential Signaling Pathway: VEGFR-2 Inhibition

Indazole derivatives are well-documented as inhibitors of protein kinases, particularly those involved in angiogenesis, such as VEGFR-2.[7][8] Inhibition of this pathway is a clinically validated strategy for cancer treatment.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the crystal structure analysis of this compound. While a solved structure is not yet available, the protocols and data presented here offer a robust template for researchers. The detailed experimental procedures for synthesis, crystallization, and data collection, combined with the structured presentation of potential crystallographic data, serve as a practical roadmap. Furthermore, by contextualizing the compound's potential role as a VEGFR-2 inhibitor, this guide connects its structural analysis to its pharmacological relevance, underscoring the importance of such studies in the field of drug discovery and development. The elucidation of the precise three-dimensional structure of this compound will be an invaluable step in unlocking its full therapeutic potential.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. ossila.com [ossila.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How To [chem.rochester.edu]

- 11. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]

- 12. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Assessment of 4-fluoro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of "4-fluoro-1H-indazol-3-ol" is not publicly available. This guide, therefore, provides a comprehensive framework based on established methodologies for the physicochemical characterization of related heterocyclic compounds and small molecule drug candidates. The protocols and workflows detailed herein are intended to serve as a robust starting point for the experimental investigation of this compound.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. These parameters profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life.[1][2][3] For heterocyclic compounds such as indazole derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, a comprehensive physicochemical characterization is indispensable.[4][5][6]

Indazole-containing molecules have been successfully developed as therapeutics for a variety of diseases, including cancer and inflammatory conditions.[7][8][9] The introduction of a fluorine atom and a hydroxyl group to the indazole core, as in this compound, can significantly modulate its biological activity, but also its physicochemical properties. Therefore, a detailed investigation into its solubility and stability is a foundational step in its development.

This technical guide outlines the standard experimental protocols and workflows for determining the aqueous solubility and chemical stability of this compound, in line with industry best practices and regulatory expectations.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.[3] Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.

Limited Available Data on a Related Analogue

While no specific solubility data for this compound has been identified, limited information is available for the related compound, 4-fluoro-1H-indazole. This information, while not directly applicable, provides a preliminary indication of the potential solubility characteristics of this class of compounds.

Table 1: Qualitative Solubility of 4-fluoro-1H-indazole

| Solvent | Solubility |

| DMSO | Slightly Soluble |

| Methanol | Slightly Soluble |

This data is qualitative and serves only as a general reference.

Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[10][11][12][13]

Methodology: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 98 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a 96-well microplate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with shaking.

-

Measurement: Measure the light scattering of the solutions using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with its solid phase. This is a more accurate and relevant measure for later-stage drug development.[10][12][14]

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the thermodynamic solubility in units such as µg/mL or µM.

Table 2: Summary of Recommended Solubility Experiments

| Parameter | Method | Conditions | Analytical Technique |

| Kinetic Solubility | Nephelometry | PBS (pH 7.4), 25°C, 2h incubation | Light Scattering |

| Thermodynamic Solubility | Shake-Flask | pH 1.2, 4.5, 6.8, 7.4 buffers, 25°C & 37°C, 24h incubation | HPLC-UV |

Stability Assessment

Stability testing is crucial for determining a drug substance's shelf-life and identifying potential degradation products that could impact efficacy or safety.[15][16][17] Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[18][19][20]

Potential Degradation Pathways for Indazole Derivatives

Based on the chemical structure of the indazole ring, several degradation pathways can be anticipated under stress conditions. The imidazole moiety within the indazole structure can be susceptible to oxidation and photodegradation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound. The goal is to achieve 5-20% degradation of the parent compound.[20]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH and incubate at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[21] A dark control should be run in parallel.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A diode array detector can be used to assess peak purity. Mass spectrometry (LC-MS) should be employed to identify the mass of potential degradation products.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 7 days |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 7 days |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Solid) | Dry Heat | 80°C | Up to 7 days |

| Thermal (Solution) | In Solution | 80°C | Up to 48 hours |

| Photolytic | ICH Q1B Light Source | Controlled | As per guideline |

Visualization of Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical profiling of a new chemical entity like this compound.

Experimental Workflow for Thermodynamic Solubility

The diagram below details the steps involved in the shake-flask method for determining thermodynamic solubility.

Logical Flow for Stability Indicating Method Development

This diagram illustrates the logical relationship between forced degradation studies and the development of a stability-indicating analytical method.

Conclusion

While specific data for this compound is currently lacking in the public domain, this guide provides a comprehensive and actionable framework for its solubility and stability characterization. The outlined experimental protocols for kinetic and thermodynamic solubility, along with forced degradation studies, are essential for building a robust physicochemical profile. This profile is fundamental for advancing this compound through the drug discovery and development pipeline, enabling informed decisions on its potential as a therapeutic agent. The broad biological activities of indazole derivatives underscore the importance of such foundational studies.[4][5][6]

References

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pacelabs.com [pacelabs.com]

- 3. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inventivapharma.com [inventivapharma.com]

- 15. Ich guideline for stability testing | PPTX [slideshare.net]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. snscourseware.org [snscourseware.org]

Tautomerism in Substituted Indazol-3-ols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazol-3-ols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. A crucial aspect of their chemical behavior is the phenomenon of prototropic tautomerism, where these compounds can exist in equilibrium between two or more structural isomers that differ in the location of a proton. In the case of substituted indazol-3-ols, the primary tautomeric equilibrium exists between the 1H-indazol-3-ol form and the 1,2-dihydro-3H-indazol-3-one form. The position of this equilibrium can be significantly influenced by the nature and position of substituents on the indazole ring, as well as by the solvent's polarity and hydrogen-bonding capabilities. Understanding and controlling this tautomeric balance is paramount for drug design, as the different tautomers can exhibit distinct physicochemical properties, receptor-binding affinities, and metabolic stabilities. This technical guide provides a comprehensive overview of the tautomerism in substituted indazol-3-ols, detailing the experimental and computational methods used for its study, and presenting key findings to aid in the rational design of novel therapeutics.

Tautomeric Forms of Substituted Indazol-3-ols

The principal tautomeric equilibrium for substituted indazol-3-ols involves the migration of a proton between the oxygen atom at position 3 and the nitrogen atom at position 2 of the indazole ring. This results in two main tautomeric forms: the aromatic 1H-indazol-3-ol and the non-aromatic 1,2-dihydro-3H-indazol-3-one.

dot

Caption: Prototropic tautomerism in substituted indazol-3-ols.

The relative stability of these tautomers is a delicate balance of several factors. Generally, the 1H-indazol-3-ol form is considered to be more stable due to its aromatic character. However, the presence of certain substituents and the nature of the solvent can shift the equilibrium towards the indazol-3-one form.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic nature of substituents on the indazole ring plays a pivotal role in determining the predominant tautomeric form. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective tautomers. For instance, studies on fluorinated indazolinones have shown that the substitution pattern can dictate whether the hydroxy or the oxo form is favored in the solid state.[1]

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent are critical in influencing the tautomeric equilibrium in solution. Polar solvents may stabilize the more polar tautomer, while hydrogen-bonding solvents can interact differently with the N-H and O-H protons of the two forms. This solvatochromism can be observed using UV-Vis spectroscopy, where shifts in the absorption maxima can indicate changes in the tautomeric ratio.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers.

KT = [Indazol-3-one] / [Indazol-3-ol]

Determining the value of KT is crucial for understanding the behavior of these compounds in different environments. The following table summarizes computational data on the relative energies of indazole tautomers, which can be correlated with the equilibrium constant.

| Tautomer System | Method | Basis Set | Relative Energy (kcal/mol) | Predominant Form |

| 2H-Indazole vs. 1H-Indazole | MP2 | 6-31G** | ~3.6 | 1H-Indazole |

| 2H-Indazole vs. 1H-Indazole | B3LYP | 6-311++G(d,p) | Not Specified | 1H-Indazol-3-ol |

Note: The data in this table is for the parent indazole system and serves as a reference. The relative energies for substituted derivatives will vary.

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is typically employed to study the tautomerism of substituted indazol-3-ols.

Synthesis of Substituted Indazol-3-ols

A general method for the synthesis of N-aryl indazol-3-ols involves the reaction of an appropriately substituted isatoic anhydride with a corresponding hydrazine.[1]

General Procedure for Synthesis of N-Aryl Indazol-3-ols:

-

To a solution of the desired isatoic anhydride in a suitable solvent (e.g., ethanol), add an equimolar amount of the corresponding aryl hydrazine.

-

Heat the reaction mixture to reflux for a specified period (typically several hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

The synthesized compounds should be thoroughly characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm their structure.[1]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. By comparing the chemical shifts and integration of signals corresponding to each tautomer, the tautomeric ratio can be determined.

Protocol for 1H NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation: Prepare solutions of the substituted indazol-3-ol of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD).

-

Data Acquisition: Record the 1H NMR spectra for each sample at a constant temperature.

-

Signal Assignment: Identify the distinct signals corresponding to the protons of the 1H-indazol-3-ol and 1,2-dihydro-3H-indazol-3-one tautomers. Protons on the aromatic ring and the N-H or O-H protons are particularly useful for this purpose.

-

Integration and Calculation of Tautomeric Ratio: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers.

-

Tautomer Ratio = (Integral of Indazol-3-one signal) / (Integral of Indazol-3-ol signal)

-

-

Equilibrium Constant (KT): The tautomeric ratio directly provides the equilibrium constant, KT.

dot

Caption: Workflow for NMR-based analysis of tautomerism.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to study the effect of solvent polarity on the tautomeric equilibrium. The two tautomers will likely have different absorption maxima (λmax), and changes in the solvent can lead to shifts in these maxima and changes in the overall spectral profile.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the substituted indazol-3-ol in a series of solvents with a wide range of polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Analyze the changes in the λmax and the shape of the absorption bands as a function of solvent polarity. A significant shift or the appearance of a new band can indicate a shift in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. This technique can definitively identify the positions of all atoms, including the tautomeric proton. X-ray crystallographic studies have been instrumental in confirming the existence of specific tautomers in the crystalline form, as demonstrated for fluorinated indazolinones.[1]

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. These methods can be used to calculate the optimized geometries and relative energies of the different tautomeric forms in the gas phase and in solution (using continuum solvent models). The calculated energy differences can be used to predict the tautomeric equilibrium constants.

dot

References

The Physicochemical Impact of Fluorination on Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] The strategic introduction of fluorine atoms into these molecules is a widely employed strategy to modulate their physicochemical properties, thereby enhancing their drug-like characteristics. Fluorination can profoundly influence a molecule's lipophilicity, solubility, metabolic stability, and acidity (pKa), which in turn affects its pharmacokinetic and pharmacodynamic profile.[4][5][6][7][8] This guide provides an in-depth analysis of these key physicochemical properties for fluorinated indazole derivatives, supported by experimental protocols and data.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its absorption, distribution, membrane permeability, and target binding.[9] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

The introduction of fluorine can increase lipophilicity, which may enhance membrane permeability and binding affinity to protein targets.[5][9] However, the effect is not always straightforward and depends on the overall molecular context. Excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

Table 1: Lipophilicity Data for Selected Fluorinated Indazoles

| Compound Name | Structure | XLogP3 | Data Source |

| 4-Fluoro-1H-indazole | C₇H₅FN₂ | 1.7 | PubChem CID: 22477757[10] |

| 5-Fluoro-1H-indazole | C₇H₅FN₂ | 2.3 | PubChem CID: 17842486[11] |

| 3-fluoro-1H-indazole | C₇H₅FN₂ | N/A | PubChem CID: 5325044[12] |

Note: XLogP3 is a computationally predicted value.

Experimental Protocol: Shake-Flask Method for logP Determination

This "gold standard" method directly measures the partitioning of a compound between two immiscible phases.[13][14]

Objective: To determine the n-octanol/water partition coefficient (logP) of a fluorinated indazole derivative.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Purified water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent.

-

Partitioning:

-

Add equal volumes of pre-saturated n-octanol and pre-saturated aqueous phase to a glass vial.

-

Spike the vial with a small volume of the compound's stock solution. The final concentration should be within the linear range of the analytical method.

-

Cap the vial tightly and vortex vigorously for 5-10 minutes to ensure thorough mixing.[15]

-

-

Equilibration: Allow the mixture to equilibrate. This can be facilitated by gentle shaking or rotation at a constant temperature (typically 25°C) for 24 hours.

-

Phase Separation: Centrifuge the vial for 5-10 minutes to ensure complete separation of the two phases.[15]

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS method.[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

Aqueous Solubility

Aqueous solubility is a crucial property that affects a drug's dissolution, absorption, and bioavailability.[16][17] Poorly soluble compounds often exhibit low and variable oral bioavailability and can be challenging to formulate.[18]

Fluorination can have varied effects on solubility. While it often increases lipophilicity, which can decrease aqueous solubility, strategic placement of fluorine can sometimes improve solubility through specific molecular interactions.[9]

Table 2: Solubility Data for Fluorinated Indazole Analogs

| Compound ID | Description | Aqueous Solubility (µg/mL) | Data Source |

| Compound 2 | Non-fluorinated BTK inhibitor | 0.6 / 2 / 3 | MDPI (2020)[9] |

| Fluorinated Analogs | Fluorine scan of Compound 2 | Improved solubility reported | MDPI (2020)[9] |

Experimental Protocol: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard".[17]

Objective: To determine the thermodynamic solubility of a test compound in an aqueous buffer.

Materials:

-

Solid (crystalline) test compound

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microcentrifuge tubes or glass vials

-

Shaker or rotator incubator

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer. This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[17]

-

Phase Separation: After incubation, allow the vials to stand, and then filter the solution to remove any undissolved solid. Centrifugation can be performed prior to filtration.

-

Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.[17]

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is critical as ionization affects solubility, permeability, receptor binding, and metabolic stability. The indazole ring itself is weakly basic.

Fluorine is a highly electronegative atom, and its introduction, particularly near an ionizable center, typically lowers the pKa of basic groups (making them less basic) and acidic groups (making them more acidic).[8] This modulation can be used to fine-tune a molecule's properties for optimal performance.[8]

Table 3: pKa Data for a Fluorinated Indazole Derivative

| Compound Name | Predicted pKa | Data Source |

| 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | 3.06 ± 0.10 | Benchchem[19] |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and historically standard method for measuring pKa.[20][21]

Objective: To determine the pKa of an ionizable functional group in a fluorinated indazole derivative.

Materials:

-

Test compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Reaction vessel with a magnetic stirrer

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Solvent (e.g., purified water, co-solvent if needed)

-

Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength[20]

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in the solvent to a known concentration (e.g., 1 mM).[20]

-

Titration:

-

Immerse the pH electrode in the sample solution and stir gently.

-

If the compound is a base, titrate with the standardized acid. If it is an acid, titrate with the standardized base.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[20]

-

Record the pH value after each addition of titrant.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Identify the equivalence point(s), which are the points of maximum slope (inflection points) on the curve.

-

The pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[22]

-

Perform multiple titrations (at least three) to ensure reliability and calculate the average pKa and standard deviation.[20]

-

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) in the liver.[4] Compounds that are rapidly metabolized tend to have a short half-life and low bioavailability.

Fluorination is a key strategy to enhance metabolic stability.[4][7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism. By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, this metabolic pathway can be blocked, thereby increasing the compound's half-life and in vivo exposure.[4][7][23]

Table 4: Metabolic Stability Data for Fluorinated Indazole Analogs

| Compound ID | Description | Half-life (t½, min) in Mouse Liver Microsomes | Intrinsic Clearance (CLint) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | BenchChem[4] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | BenchChem[4] |

| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | BenchChem[4] |

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This is a common assay to evaluate a compound's susceptibility to Phase I metabolism by CYP enzymes.[4][24]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Positive control compounds (one high-turnover, one low-turnover)

-

96-well plates

-

Incubator (37°C)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare working solutions of the test compound, positive controls, and liver microsomes in phosphate buffer.

-

Incubation:

-

In a 96-well plate, combine the liver microsome suspension and the test compound.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[25]

-

-

Time Points:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution.[25] The 0-minute time point serves as the initial concentration reference.

-

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[25]

-

Calculation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Half-life (t½) is calculated as: t½ = 0.693 / k

-

Intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[26]

-

Visualizations

Experimental Workflow and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow and a relevant biological pathway.

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Many fluorinated indazole derivatives function as kinase inhibitors, targeting pathways like VEGFR and FGFR signaling, which are crucial in cancer cell proliferation and angiogenesis.[2][27][28]

Caption: Generalized receptor tyrosine kinase (RTK) signaling pathway inhibited by indazoles.

Conclusion

The strategic incorporation of fluorine is a powerful tool in the optimization of indazole-based drug candidates. It provides a means to systematically modulate key physicochemical properties, including lipophilicity, solubility, pKa, and, most notably, metabolic stability. By blocking sites of metabolism, fluorination can significantly extend a compound's half-life, a desirable trait for many therapeutic applications. A thorough understanding and experimental determination of these properties are essential for guiding medicinal chemistry efforts and selecting drug candidates with the highest potential for clinical success.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-fluoro-1H-indazole | C7H5FN2 | CID 5325044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Aqueous solubility: simple predictive methods (in silico, in vitro and bio-relevant approaches) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | 50264-63-6 | Benchchem [benchchem.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. bioivt.com [bioivt.com]

- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Synthetic Strategies for 4-Fluoro-1H-indazol-3-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details proposed cyclization methods for the synthesis of 4-fluoro-1H-indazol-3-ol, a fluorinated indazole derivative of interest in medicinal chemistry. Due to the limited availability of direct synthetic procedures for this specific isomer, this document outlines two primary plausible routes based on established methodologies for analogous compounds. The proposed pathways leverage accessible starting materials and common synthetic transformations, providing a strategic framework for researchers in drug discovery and development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. This compound, in particular, represents a valuable building block for the synthesis of novel therapeutic candidates. This guide provides a comprehensive overview of potential synthetic routes, complete with detailed experimental protocols adapted from related syntheses, quantitative data where available, and workflow diagrams to facilitate laboratory implementation.

Proposed Synthetic Methodologies

Two principal retrosynthetic approaches have been identified for the synthesis of this compound. These methods are based on the cyclization of appropriately substituted fluorinated benzene derivatives:

-

Method 1: Cyclization of 2-Amino-6-fluorobenzonitrile with Hydrazine.

-

Method 2: Diazotization and Cyclization of 2-Amino-6-fluorobenzoic Acid.

The following sections provide a detailed exploration of these synthetic strategies.

Method 1: Cyclization of 2-Amino-6-fluorobenzonitrile

This approach is predicated on the well-established reaction of 2-aminobenzonitriles with hydrazine to form 3-aminoindazoles, which can then be hydrolyzed to the corresponding indazol-3-ols. The key starting material for this synthesis is 2-amino-6-fluorobenzonitrile.

Experimental Protocol

Step 1a: Synthesis of 5-Bromo-1H-indazol-3-amine (Analogous Reaction)

A reported synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile provides a procedural basis.[1]

-

Reaction: 5-bromo-2-fluorobenzonitrile is refluxed with hydrazine hydrate (80%).[1]

-

Reagents and Conditions: Hydrazine hydrate (80%), reflux, 20 min.[1]

-

Yield: 88%.[1]

Step 1b: Proposed Synthesis of 4-Fluoro-1H-indazol-3-amine

-

Starting Material: 2-Amino-6-fluorobenzonitrile.

-

Procedure: To a solution of 2-amino-6-fluorobenzonitrile in a suitable solvent (e.g., ethanol or n-butanol), an excess of hydrazine hydrate is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 1c: Hydrolysis of 4-Fluoro-1H-indazol-3-amine to this compound

-

Procedure: The synthesized 4-fluoro-1H-indazol-3-amine is dissolved in an aqueous acidic solution (e.g., dilute hydrochloric acid or sulfuric acid) and heated to reflux. The progress of the hydrolysis is monitored by TLC. After completion, the solution is cooled and neutralized to precipitate the desired this compound.

-

Purification: The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data (Analogous Reactions)

The following table summarizes the yield for the analogous synthesis of 5-bromo-1H-indazol-3-amine.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 5-Bromo-2-fluorobenzonitrile | 5-Bromo-1H-indazol-3-amine | NH₂NH₂·H₂O (80%), reflux, 20 min | 88 | [1] |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via cyclization of 2-amino-6-fluorobenzonitrile.

Method 2: Diazotization and Cyclization of 2-Amino-6-fluorobenzoic Acid

This classical approach to indazolone synthesis involves the diazotization of an anthranilic acid derivative, followed by an intramolecular cyclization. The starting material for this route is 2-amino-6-fluorobenzoic acid.

Experimental Protocol

Step 2a: Diazotization of 2-Amino-6-fluorobenzoic Acid

-

Starting Material: 2-Amino-6-fluorobenzoic acid.

-

Procedure: 2-Amino-6-fluorobenzoic acid is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a positive starch-iodide test.

Step 2b: Reductive Cyclization to this compound

-

Procedure: The cold diazonium salt solution is then treated with a reducing agent. A common choice is a solution of sodium sulfite or tin(II) chloride in concentrated hydrochloric acid. The reducing agent is added portion-wise, and the reaction mixture is stirred at low temperature before being allowed to warm to room temperature. The progress of the cyclization is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Analogous Reactions)

Workflow Diagram

Caption: Workflow for the synthesis of this compound via diazotization of 2-amino-6-fluorobenzoic acid.

Conclusion

The synthesis of this compound, while not explicitly detailed in the current literature, can be approached through logical and established synthetic transformations. The two methods outlined in this guide, starting from either 2-amino-6-fluorobenzonitrile or 2-amino-6-fluorobenzoic acid, offer viable pathways for the preparation of this valuable fluorinated indazole. Researchers are encouraged to adapt and optimize the provided experimental protocols to achieve the desired product with high yield and purity. These strategies provide a solid foundation for the synthesis of this compound and its subsequent utilization in the development of novel therapeutic agents.

References

A Technical Guide to the Characterization of Novel Fluorinated Indazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique bicyclic structure allows for versatile substitution, enabling the fine-tuning of pharmacological properties. The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool in drug design. Fluorination can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic properties and conformation.[3][4]

This guide provides an in-depth technical overview of the essential methodologies required to characterize novel fluorinated indazole compounds, from initial structural confirmation to biological activity assessment. It is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Physicochemical and Structural Characterization

The foundational step in characterizing any novel compound is the unambiguous determination of its chemical structure and purity. For fluorinated indazoles, a combination of spectroscopic and crystallographic techniques is essential.

Experimental Workflow for Structural Characterization

A logical workflow ensures comprehensive analysis. The process begins with spectroscopic analysis to confirm the molecular structure and purity, followed by high-resolution mass spectrometry for exact mass determination. For suitable crystalline compounds, X-ray diffraction provides the definitive three-dimensional structure.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

"4-fluoro-1H-indazol-3-ol" CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1H-indazol-3-ol, a fluorinated indazole derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and insights into its synthetic approaches. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known biological activities of the broader indazole class, particularly their role as kinase inhibitors in signaling pathways relevant to cancer therapy. This information serves as a foundational resource for researchers investigating the potential of this compound and related compounds in therapeutic applications.

Chemical Identity and Properties

CAS Number: 683748-50-7

Molecular Formula: C₇H₅FN₂O

Molecular Weight: 152.13 g/mol

Physicochemical Properties

| Property | Value (for 4-fluoro-1H-indazole) | Reference |

| Melting Point | 130.0 to 134.0 °C | |

| Boiling Point | 274.892 °C at 760 mmHg | |

| Density | 1.371 g/cm³ | |

| pKa | 13.21 ± 0.40 (Predicted) | |

| LogP | 1.702 | |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, the synthesis of structurally similar indazole derivatives has been reported, offering potential synthetic strategies.

One relevant example is the synthesis of 5-bromo-4-fluoro-1H-indazole, which involves a three-step process starting from 3-fluoro-2-methylaniline: bromination, ring closure, and deprotection.[1] This suggests that a plausible route to this compound could involve the cyclization of a correspondingly substituted hydrazine derivative.

A general synthetic pathway to the indazole core often involves the intramolecular cyclization of ortho-substituted phenylhydrazines. For the synthesis of this compound, a potential precursor could be a 2-amino-6-fluorobenzoic acid derivative, which upon diazotization and subsequent intramolecular cyclization could yield the desired product.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway to this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity and the specific signaling pathways modulated by this compound is currently lacking in the public domain. However, the indazole scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly in the realm of oncology.

Indazole derivatives are known to function as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a significant class of therapeutic agents.

For instance, various 1H-indazole-3-amine derivatives have been investigated as potent inhibitors of Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML).[2] Furthermore, the indazole core is present in several approved and investigational drugs targeting kinases involved in cell proliferation, survival, and angiogenesis.

Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The fluorine atom at the 4-position can significantly influence the molecule's electronic properties and its ability to form key interactions within the ATP-binding pocket of a kinase.

Potential Signaling Pathway Involvement:

Caption: Hypothesized kinase inhibition by this compound.

Future Research Directions

The dearth of specific biological data for this compound presents a clear opportunity for further investigation. Key areas for future research include:

-

Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic protocol for this compound, along with comprehensive characterization of its physicochemical properties.

-

Biological Screening: High-throughput screening against a panel of protein kinases to identify potential biological targets.

-

Mechanism of Action Studies: In-depth biochemical and cellular assays to elucidate the mechanism of action against identified targets and its impact on relevant signaling pathways.

-